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Introduction

TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the
YEATS domain of the Eleven-nineteen leukemia (ENL) protein.[1][2] ENL is an epigenetic
reader protein that plays a critical role in driving oncogenic transcriptional programs in specific
subsets of acute myeloid leukemia (AML), particularly those with MLL-rearrangements (MLL-r)
or NPM1 mutations.[1][3][4] TDI-11055 functions by competitively blocking the interaction
between the ENL YEATS domain and acylated histones, thereby displacing ENL from
chromatin and suppressing the expression of key leukemogenic genes.[1][2][5] This guide
provides a comprehensive overview of the quantitative binding data, experimental
methodologies, and the mechanism of action of TDI-11055.

Mechanism of Action: Signaling Pathway

The ENL protein is a transcriptional co-activator that recognizes and binds to acetylated lysine
residues on histone tails via its YEATS domain.[3] This "reading"” of the epigenetic mark
anchors ENL to chromatin at active gene promoters. Once bound, ENL recruits critical
transcriptional machinery, including the Super Elongation Complex (SEC) and the histone
methyltransferase DOT1L.[3] This complex then promotes transcriptional elongation by RNA
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Polymerase I, leading to the expression of genes essential for leukemia maintenance, such as
MYC and the HOXA gene cluster.[1][3]

TDI-11055 directly binds to the acyl-lysine binding pocket within the ENL YEATS domain.[1][4]
This action competitively inhibits the reader function of ENL, preventing it from binding to
acetylated histones. Consequently, TDI-11055 treatment leads to the rapid displacement of
ENL and its associated complexes from chromatin, which in turn suppresses the oncogenic
gene expression program and impairs cancer cell proliferation.[1][2][3]
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Caption: Mechanism of action of TDI-11055 in inhibiting the ENL-mediated oncogenic signaling
pathway.

Quantitative Data: Binding Affinity and Cellular
Potency

The binding affinity and inhibitory activity of TDI-11055 have been quantified using various
biochemical and cellular assays. The data demonstrates high potency and selectivity for the
ENL YEATS domain.

ble 1: In Vi indi ini | Inhibi -

Assay Type Target Protein Parameter Value Reference(s)
TR-FRET ENL YEATS ICso0 0.05 pM [1][4][6]
TR-FRET AF9 YEATS ICs0 0.07 uM [1][4][6]
TR-FRET GAS41 YEATS ICso >100 pM [1][41[6]
TR-FRET YEATS2 YEATS ICso0 >100 uM [1][4][6]
Isothermal
o ENL YEATS 119 nM (0.12
Titration ) Kd [1][3]16]
. (wildtype) HM)
Calorimetry (ITC)
Isothermal
o ENL YEATS
Titration ) Kd 0.15 uM [4]
] (wildtype)
Calorimetry (ITC)
Isothermal
o ENL YEATS
Titration Kd 0.51 uM [4]

) (deletion mutant)
Calorimetry (ITC)

Table 2: Cellular Target Engagement and Anti-
proliferative Activity
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Assay Type Cell Line Parameter Value Reference(s)
8-Day Cell MV4;11 (MLL-r

o ICso0 0.10 uM [3]
Viability AML)

Cellular Thermal
MOLM-13 (MLL-r  Target

Shift Assay Stabilizes ENL [1][4]16]
AML) Engagement

(CETSA)

Cellular Thermal No stabilization

) MOLM-13 (MLL-r  Target

Shift Assay of GAS41 or [1][41[6]
AML) Engagement

(CETSA) YEATS?2

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TDI-11055 are outlined
below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This biochemical assay was used to quantify the ability of TDI-11055 to disrupt the interaction
between the ENL YEATS domain and an acylated histone peptide.[1][4] The TR-FRET method
was chosen to avoid potential assay interference that can be caused by Ni-metal chelation in
other common assay formats like AlphaScreen.[3]

Protocol Workflow:

o Compound Dispensing: A solution of TDI-11055 at various concentrations or a DMSO control
is dispensed into assay plates.

e Protein Incubation: A solution containing 6HIS-tagged ENL YEATS domain protein is added
to the plates and pre-incubated with the compound for 15 minutes to allow for binding.[1]

» Peptide Addition: An acylated histone H3 peptide, along with donor (e.g., Europium-labeled
antibody) and acceptor (e.g., ULight-streptavidin) fluorophores, is added to the mixture.
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» Signal Detection: The plate is incubated to allow the protein-peptide interaction to reach
equilibrium. A TR-FRET-enabled plate reader excites the donor fluorophore at 320 or 340
nm.

o Data Analysis: If the YEATS domain and histone peptide are interacting, the donor and
acceptor are in close proximity, and energy transfer occurs, resulting in a signal at 665 nm.[7]
The ratio of acceptor to donor emission is calculated. Inhibition by TDI-11055 disrupts this
interaction, leading to a decrease in the TR-FRET signal. ICso values are determined from
the dose-response curve.
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Caption: Workflow for the TR-FRET assay to measure inhibition of ENL YEATS-histone
interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with a
binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and
other thermodynamic parameters. This method confirmed the direct binding of TDI-11055 to
the ENL YEATS domain.[1][6]

Protocol Workflow:

o Sample Preparation: The recombinant ENL YEATS protein is extensively dialyzed against
the ITC buffer.[8] TDI-11055 is dissolved in DMSO and then diluted into the same ITC buffer
to ensure solvent matching.[8]

e Loading: The ENL YEATS protein solution is loaded into the sample cell of the calorimeter.
The TDI-11055 solution is loaded into the titration syringe.
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 Titration: Small aliquots of the TDI-11055 solution are injected into the protein solution at
regular intervals.

» Heat Measurement: The instrument measures the minute heat changes (either released or
absorbed) that occur upon each injection as the compound binds to the protein.

o Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to
the protein. This binding isotherm is then fitted to a model to calculate the Kd and
stoichiometry. For TDI-11055, the data confirmed a 1:1 binding stoichiometry with the ENL
YEATS domain.[1][8][9]
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Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine direct binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[10] The
principle is that when a ligand binds to its target protein, the protein becomes more stable and
resistant to heat-induced denaturation. This assay was used to confirm that TDI-11055
selectively binds to and stabilizes the ENL protein inside human leukemia cells.[1][6]

Protocol Workflow:

e Cell Treatment: Human leukemia cells (e.g., MOLM-13) are treated with either TDI-11055
(e.g., 5 uM) or a DMSO vehicle control and incubated for 1 hour.[8]
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Thermal Challenge: The treated cell suspensions are divided into aliquots and heated at a
range of increasing temperatures for 3 minutes using a thermocycler.[11]

Cell Lysis: The cells are lysed to release their protein contents.

Separation of Fractions: The lysates are centrifuged at high speed to separate the soluble,
non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).

Quantification: The amount of soluble ENL protein remaining in the supernatant at each
temperature is quantified by immunoblotting (Western blot).[1]

Data Analysis: The band intensities are quantified and plotted against temperature. A "melt
curve" is generated, and a rightward shift in the curve for the TDI-11055-treated cells
compared to the DMSO control indicates stabilization of the target protein, confirming cellular
engagement. TDI-11055 was shown to stabilize ENL, but not the related YEATS domain
proteins GAS41 or YEATS2.[1][4][6]
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement

in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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